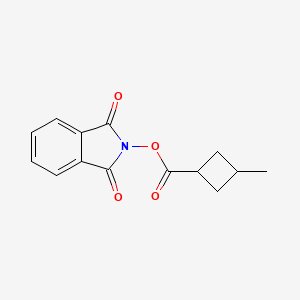
1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyrimidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the pyrimidine ring followed by the construction of the tetrahydroisoquinoline moiety. One common method involves the use of commercially available starting materials such as 4,6-dichloro-2-methylthiopyrimidine. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives and tetrahydroisoquinoline derivatives. Examples include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
What sets 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of the pyrimidine and tetrahydroisoquinoline moieties, which may confer distinct pharmacological properties and synthetic versatility.
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6-pyrimidin-5-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13N3/c1-2-12-6-14-4-3-11(12)5-10(1)13-7-15-9-16-8-13/h1-2,5,7-9,14H,3-4,6H2 |
Clé InChI |
UBUNYRUIOLSLMY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=C2)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid](/img/structure/B13521533.png)

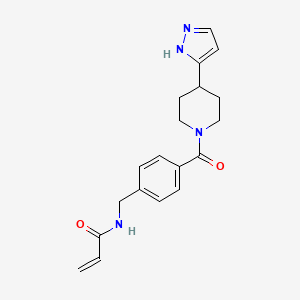
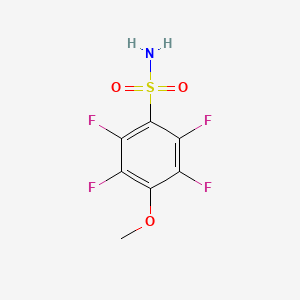
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
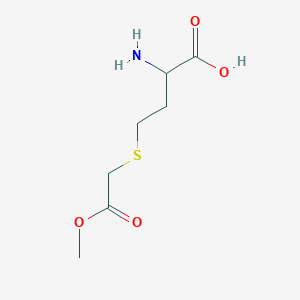
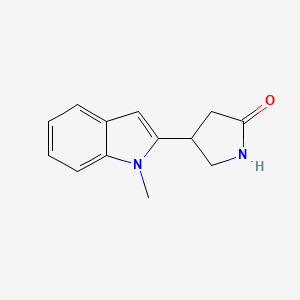
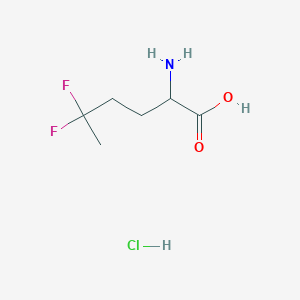
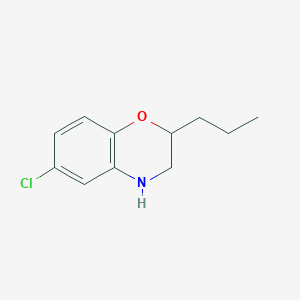
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
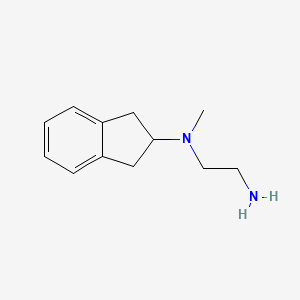

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
